

Introduction: The Role of (5-Chlorothiophen-2-yl)methanol in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Chlorothiophen-2-yl)methanol

Cat. No.: B1590313

[Get Quote](#)

(5-Chlorothiophen-2-yl)methanol (CAS No. 74168-69-7) is a crucial heterocyclic building block in the fields of pharmaceutical and agrochemical research.^[1] Its structure, which combines a reactive hydroxymethyl group with a thiophene ring—a recognized "privileged structure" in medicinal chemistry—makes it a valuable precursor for a wide array of complex molecules.^{[1][2][3]} The thiophene moiety often serves as a bioisostere for a benzene ring, contributing to diverse therapeutic activities, including antimicrobial and antifungal properties.^{[1][4]} As with any halogenated organic compound, a thorough understanding of its properties and a disciplined approach to its handling are paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound.

Section 1: Physicochemical Properties and Identification

Accurate identification and knowledge of a compound's physical properties are the foundation of safe laboratory practice. **(5-Chlorothiophen-2-yl)methanol** is a colorless to light yellow liquid.^[1] Key identifying and physical data are summarized below.

Property	Value	Source
IUPAC Name	(5-Chlorothiophen-2-yl)methanol	
Synonyms	5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol	[1]
CAS Number	74168-69-7	[1]
Molecular Formula	C ₅ H ₅ ClOS	[1]
Molecular Weight	148.61 g/mol	[5]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	117-118 °C	[6]
Density	~1.4 g/cm ³	[7]
Solubility	Sparingly soluble in water	[1]
InChI Key	WMKPGPCVKFXIHD-UHFFFAOYSA-N	[1]

Section 2: Hazard Identification and Toxicology

While comprehensive toxicological data for **(5-Chlorothiophen-2-yl)methanol** is not readily available, its structural similarity to other chlorinated thiophene derivatives necessitates a cautious approach.[\[1\]](#) The isomeric compound, (4-chlorothiophen-2-yl)methanol, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[\[5\]](#) Therefore, it is prudent to handle **(5-Chlorothiophen-2-yl)methanol** as a hazardous substance with similar potential health effects.

- Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[\[5\]](#) Thiophene derivatives can cause a range of effects, and chlorinated organic compounds often exhibit toxicity.[\[8\]](#)[\[9\]](#)
- Skin and Eye Irritation: Expected to be a skin and eye irritant.[\[5\]](#)[\[10\]](#) Direct contact should be strictly avoided.

- Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors, skin absorption, and eye contact.[11] Accidental ingestion is also a potential route of exposure.[12]

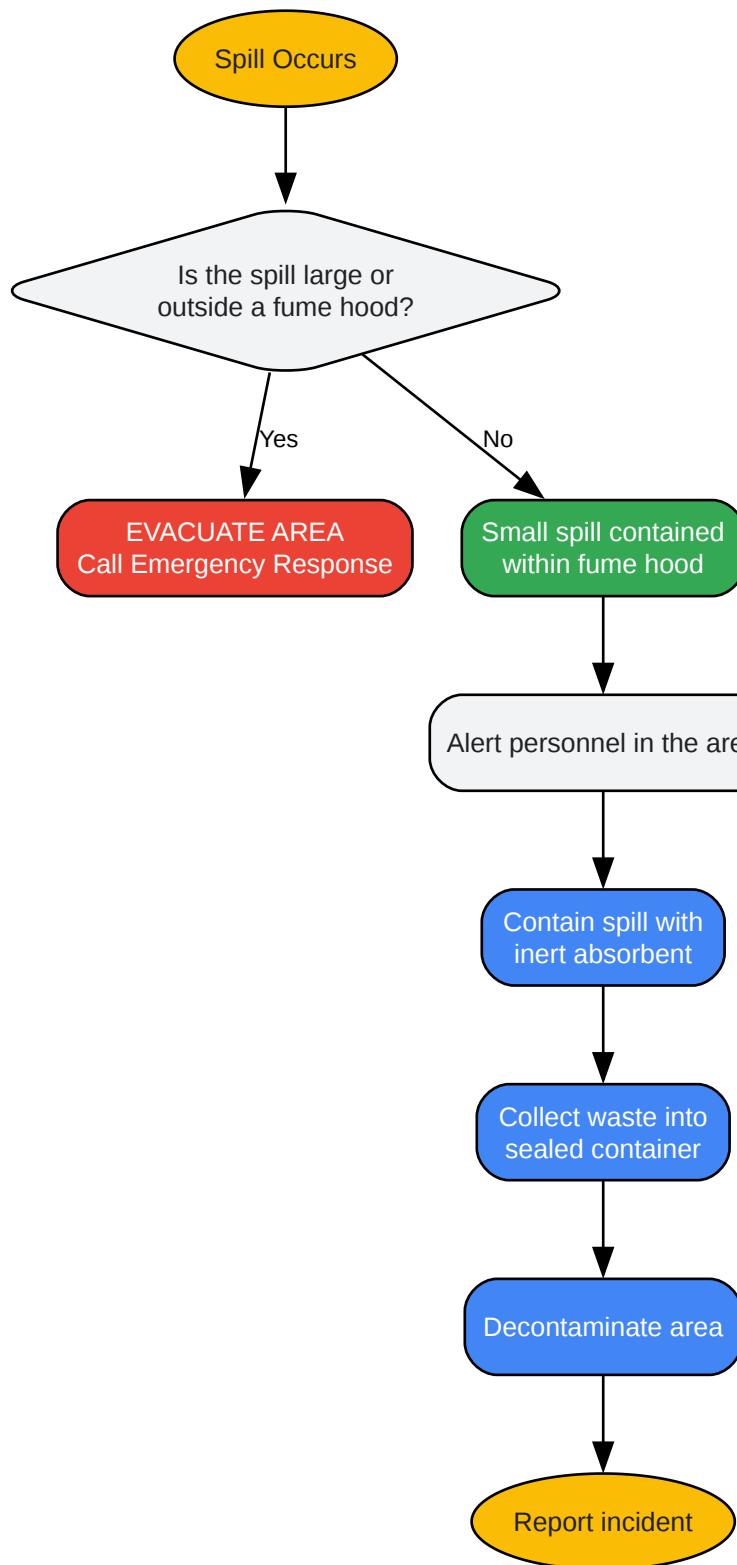
Given the lack of specific data, all work with this compound must be conducted under the assumption that it is toxic and irritant, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of safe handling relies on a combination of robust engineering controls and appropriate PPE. The causality behind these choices is to create multiple barriers between the researcher and the chemical hazard.

Engineering Controls

All manipulations of **(5-Chlorothiophen-2-yl)methanol**, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[9] This is the primary line of defense to prevent the inhalation of potentially harmful vapors.


Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin and eye contact.[13]

- Eye and Face Protection: Chemical splash goggles are mandatory at all times.[14] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.[12]
- Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned. [13] Closed-toe shoes and long pants are required to protect against spills.[11]
- Hand Protection: Nitrile gloves are suitable for incidental contact.[12] However, because chlorinated compounds can degrade some glove materials over time, it is crucial to inspect gloves before use and change them immediately upon any sign of contamination. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber

should be considered.[12][13] Always wash hands thoroughly with soap and water after removing gloves.[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. femaflavor.org [femaflavor.org]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. fishersci.com [fishersci.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hmc.edu [hmc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Introduction: The Role of (5-Chlorothiophen-2-yl)methanol in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590313#safety-and-handling-of-5-chlorothiophen-2-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com